molecular formula C19H14O3 B13711903 3,4-Diphenoxybenzaldehyde

3,4-Diphenoxybenzaldehyde

Cat. No.: B13711903
M. Wt: 290.3 g/mol
InChI Key: DFFHATHVIPXZOI-UHFFFAOYSA-N
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Description

3,4-Diphenoxybenzaldehyde is an aromatic aldehyde with the molecular formula C19H14O3. This compound is characterized by the presence of two phenoxy groups attached to the benzene ring at the 3 and 4 positions, and an aldehyde group at the 1 position. It is a versatile intermediate used in various organic synthesis processes and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

3,4-Diphenoxybenzaldehyde can be synthesized through the formylation of 3,4-diphenoxybenzene. One common method involves the use of hexamethylenetetramine (HMTA) in the presence of a strong acid like hydrochloric acid. The reaction proceeds through the formation of an intermediate iminium ion, which then undergoes hydrolysis to yield the desired aldehyde .

Industrial Production Methods

Industrial production of this compound typically involves large-scale formylation reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

3,4-Diphenoxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The phenoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reactions often involve nucleophiles like alkyl halides or amines under basic conditions.

Major Products

    Oxidation: 3,4-Diphenoxybenzoic acid.

    Reduction: 3,4-Diphenoxybenzyl alcohol.

    Substitution: Various substituted phenoxybenzaldehydes depending on the nucleophile used.

Scientific Research Applications

3,4-Diphenoxybenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,4-Diphenoxybenzaldehyde depends on its specific application. In biological systems, it may interact with cellular proteins and enzymes, leading to various biochemical effects. For example, it can inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity .

Comparison with Similar Compounds

Similar Compounds

    3,4-Dihydroxybenzaldehyde: Similar structure but with hydroxyl groups instead of phenoxy groups.

    3,4-Dimethoxybenzaldehyde: Contains methoxy groups instead of phenoxy groups.

    2,4-Diphenoxybenzaldehyde: Phenoxy groups are positioned differently on the benzene ring.

Uniqueness

3,4-Diphenoxybenzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C19H14O3

Molecular Weight

290.3 g/mol

IUPAC Name

3,4-diphenoxybenzaldehyde

InChI

InChI=1S/C19H14O3/c20-14-15-11-12-18(21-16-7-3-1-4-8-16)19(13-15)22-17-9-5-2-6-10-17/h1-14H

InChI Key

DFFHATHVIPXZOI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=C(C=C2)C=O)OC3=CC=CC=C3

Origin of Product

United States

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